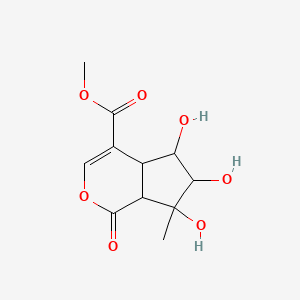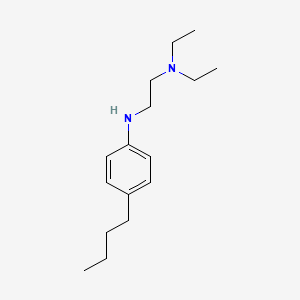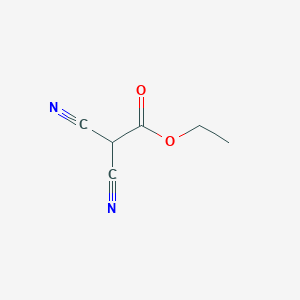
Posoquenin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Posoquenin is a chemical compound with the molecular formula C11H14O7 and a molecular weight of 258.22466 g/mol . It is known by its IUPAC name, methyl 5,6,7-trihydroxy-7-methyl-1-oxo-1H,4aH,5H,6H,7H,7aH-cyclopenta[c]pyran-4-carboxylate . The compound features a complex structure that includes multiple hydroxyl groups, a five-membered ring, and a six-membered ring .
Méthodes De Préparation
The synthetic routes for Posoquenin involve several steps, typically starting with the preparation of the cyclopenta[c]pyran core. This core is then functionalized with hydroxyl groups and a carboxylate ester. The reaction conditions often require specific catalysts and solvents to ensure the correct stereochemistry and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Analyse Des Réactions Chimiques
Posoquenin undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in this compound, leading to different derivatives.
Applications De Recherche Scientifique
Posoquenin has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: this compound’s unique structure makes it a subject of interest in studies related to enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: This compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Posoquenin involves its interaction with specific molecular targets and pathways. It can bind to enzymes and alter their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the context in which this compound is used .
Comparaison Avec Des Composés Similaires
Posoquenin can be compared with other similar compounds, such as organophosphates and carbamates. These compounds share some structural similarities but differ in their specific functional groups and reactivity. This compound’s unique combination of hydroxyl groups and ring structures sets it apart from these other compounds, making it a valuable tool in various research applications .
Propriétés
| 75853-66-6 | |
Formule moléculaire |
C11H14O7 |
Poids moléculaire |
258.22 g/mol |
Nom IUPAC |
methyl 5,6,7-trihydroxy-7-methyl-1-oxo-4a,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate |
InChI |
InChI=1S/C11H14O7/c1-11(16)6-5(7(12)8(11)13)4(9(14)17-2)3-18-10(6)15/h3,5-8,12-13,16H,1-2H3 |
Clé InChI |
QWQJCCRASRUSDH-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2C(C(C1O)O)C(=COC2=O)C(=O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl}hydrazine](/img/structure/B14435009.png)

![2-(dimethylamino)-1-[9-(2-phenylethyl)-1,8-diazatetracyclo[8.6.1.02,7.014,17]heptadeca-2,4,6,10,12,14(17)-hexaen-8-yl]ethanone;oxalic acid](/img/no-structure.png)





